Isomaltotetraose

CAS No.:

Cat. No.: VC13701785

Molecular Formula: C24H42O21

Molecular Weight: 666.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H42O21 |

|---|---|

| Molecular Weight | 666.6 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

| Standard InChI | InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21+,22+,23+,24+/m1/s1 |

| Standard InChI Key | DFKPJBWUFOESDV-NGZVDTABSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

| SMILES | C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

| Canonical SMILES | C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Introduction

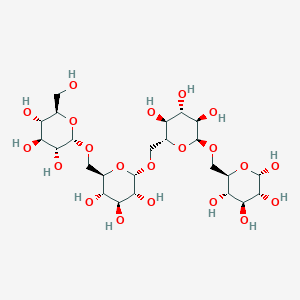

Structural and Chemical Characterization of Isomaltotetraose

Isomaltotetraose (C<sub>24</sub>H<sub>42</sub>O<sub>21</sub>) is a tetrasaccharide classified under the isomalto-oligosaccharide family, characterized by α-1,6 glycosidic linkages between glucose monomers. While maltose (α-1,4-linked) and isomaltose (α-1,6-linked) are disaccharides, isomaltotetraose extends this configuration to four units, forming a branched structure that resists hydrolysis by human salivary and pancreatic enzymes .

The molecular weight of isomaltotetraose is approximately 666.6 g/mol, derived from its empirical formula. Its solubility in water exceeds 50 g/100 mL at 25°C, making it suitable for liquid formulations in food products . Comparative analysis with shorter IMOs, such as isomaltotriose (DP3), reveals incremental increases in thermal stability; isomaltotetraose decomposes at 160–180°C, whereas isomaltotriose degrades at 140–160°C . These properties are critical for industrial applications requiring heat stability during processing.

Table 1: Comparative Properties of Isomalto-Oligosaccharides

| Property | Isomaltose (DP2) | Isomaltotriose (DP3) | Isomaltotetraose (DP4) |

|---|---|---|---|

| Glycosidic Linkages | α-1,6 | α-1,6 | α-1,6 (branched) |

| Molecular Formula | C<sub>12</sub>H<sub>22</sub>O<sub>11</sub> | C<sub>18</sub>H<sub>32</sub>O<sub>16</sub> | C<sub>24</sub>H<sub>42</sub>O<sub>21</sub> |

| Solubility (g/100 mL) | 40 | 45 | 52 |

| Thermal Decomposition | 98–160°C | 140–160°C | 160–180°C |

Enzymatic Synthesis and Industrial Production

Isomaltotetraose is predominantly synthesized via enzymatic transglycosylation using microbial dextranases or α-glucosidases. Flavobacterium sp. M-73 produces a dextranase II that hydrolyzes α-1,6 linkages in dextran to yield isomaltotriose (63% of hydrolyzate) . While this enzyme primarily generates DP3, optimizing reaction conditions (e.g., substrate concentration, pH 7.0, 35°C) can shift product profiles toward longer chains like DP4 .

Saccharomyces cerevisiae engineered with Aspergillus niger’s aglA gene demonstrates enhanced transglycosylation activity, converting maltose into isomaltooligosaccharides. By immobilizing the enzyme on yeast cell surfaces via glycosylphosphatidylinositol anchors, batch production of IMOs, including isomaltotetraose, achieves yields of 12–18 g/L . This method bypasses costly purification steps, offering a scalable solution for industrial applications.

Table 2: Enzymatic Systems for IMO Production

Functional Roles in Nutrition and Gut Health

As a non-digestible carbohydrate, isomaltotetraose reaches the colon intact, where it serves as a substrate for Bifidobacterium and Lactobacillus species. In swine studies, dietary supplementation with 40 g/kg IMOs increased serum IgG and IgA concentrations by 22% and 18%, respectively, indicating enhanced systemic immunity . The prebiotic effect correlates with reduced pathogenic Escherichia coli populations and lower incidence of offspring diarrhea (14% vs. 27% in controls) .

Mechanistically, isomaltotetraose fermentation produces short-chain fatty acids (SCFAs), notably acetate and butyrate, which lower colonic pH and inhibit ammonia-producing bacteria. This modulation of gut microbiota composition has implications for managing metabolic disorders, though human clinical trials remain limited.

Regulatory Status and Food Applications

The Food Standards Australia New Zealand (FSANZ) recognizes IMOs, including isomaltotetraose, as novel foods with a proposed energy value of 2.4 kcal/g—40% lower than sucrose . Approved applications include baked goods, dairy alternatives, and confectionery, where IMOs act as bulk fillers and sugar replacers. FSANZ mandates a maximum daily intake of 40 g to prevent gastrointestinal discomfort, aligning with findings from animal studies .

Challenges and Future Directions

Current limitations in isomaltotetraose production include low enzymatic efficiency for DP4-specific synthesis and high substrate costs. Advances in protein engineering, such as directed evolution of dextranases, could enhance specificity for α-1,6 linkages, favoring tetrasaccharide formation. Additionally, clinical trials are needed to validate dosage-dependent prebiotic effects and long-term safety in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume